molecular formula C16H24N2O6S B11469742 N-{2-[4,5-dimethoxy-2-(morpholin-4-ylsulfonyl)phenyl]ethyl}acetamide

N-{2-[4,5-dimethoxy-2-(morpholin-4-ylsulfonyl)phenyl]ethyl}acetamide

Cat. No.: B11469742
M. Wt: 372.4 g/mol
InChI Key: SYDCJBOTVBXOTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4,5-DIMETHOXY-2-(MORPHOLINE-4-SULFONYL)PHENYL]ETHYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine-4-sulfonyl group and dimethoxy substitutions on a phenyl ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4,5-DIMETHOXY-2-(MORPHOLINE-4-SULFONYL)PHENYL]ETHYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of N-{2-[4,5-DIMETHOXY-2-(MORPHOLINE-4-SULFONYL)PHENYL]ETHYL}ACETAMIDE may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4,5-DIMETHOXY-2-(MORPHOLINE-4-SULFONYL)PHENYL]ETHYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

N-{2-[4,5-DIMETHOXY-2-(MORPHOLINE-4-SULFONYL)PHENYL]ETHYL}ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is used in biochemical studies to investigate enzyme interactions and protein-ligand binding.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{2-[4,5-DIMETHOXY-2-(MORPHOLINE-4-SULFONYL)PHENYL]ETHYL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4,5-DIMETHOXY-2-(MORPHOLINE-4-SULFONYL)PHENYL]ETHYL}ACETAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H24N2O6S

Molecular Weight

372.4 g/mol

IUPAC Name

N-[2-(4,5-dimethoxy-2-morpholin-4-ylsulfonylphenyl)ethyl]acetamide

InChI

InChI=1S/C16H24N2O6S/c1-12(19)17-5-4-13-10-14(22-2)15(23-3)11-16(13)25(20,21)18-6-8-24-9-7-18/h10-11H,4-9H2,1-3H3,(H,17,19)

InChI Key

SYDCJBOTVBXOTE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC(=C(C=C1S(=O)(=O)N2CCOCC2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.